molecular formula C12H11NO4 B1308933 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid CAS No. 350511-87-4

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid

Cat. No.: B1308933
CAS No.: 350511-87-4
M. Wt: 233.22 g/mol
InChI Key: NZYXZRYWWZVULL-UHFFFAOYSA-N
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Description

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is a compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid typically involves the reaction of 3-amino-benzofuran with a suitable acylating agent under controlled conditions. One common method involves the reaction of 3-amino-benzofuran with acryloyl chloride in the presence of a base such as potassium carbonate at low temperatures (0-5°C) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Proteomics Research :
    • The compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify protein structures makes it a valuable tool in understanding complex biological systems .
  • Therapeutic Potential :
    • Preliminary studies suggest that derivatives of this compound may exhibit therapeutic properties similar to those of other compounds targeting metabolic disorders. For instance, research indicates potential benefits in treating conditions like type 2 diabetes and obesity through modulation of specific receptors .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReferences
Antioxidant ActivityExhibits free radical scavenging properties
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production
Enzyme InhibitionInhibits specific enzymes involved in metabolism

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of various derivatives of this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory effects using macrophage cell lines. The findings revealed that treatment with the compound led to a decrease in the secretion of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran moiety can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring substituted with an amino group and a butyric acid moiety, which contributes to its reactivity and interaction with biological targets. The presence of the amino group enhances its ability to form hydrogen bonds, while the benzofuran structure allows for interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity.
  • Enzyme Interaction : The benzofuran moiety interacts with enzymes, potentially modulating their function and affecting cellular processes.

These interactions suggest that the compound may influence pathways associated with inflammation, cancer, and neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. The mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .
  • Anticancer Properties : Preliminary studies suggest that the compound could inhibit cancer cell proliferation. Its structural features may enhance its ability to target specific cancer-related pathways .
  • Neuroprotective Effects : In silico studies indicate potential applications in treating neurodegenerative diseases by targeting specific enzymes involved in amyloid-beta peptide cleavage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains,
AnticancerInhibition of cancer cell growth ,
NeuroprotectivePotential modulation of neurodegeneration

Case Study: Anticancer Activity

A study investigating the anticancer effects of structurally similar compounds revealed that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound could have similar effects due to its structural characteristics .

Case Study: Antimicrobial Efficacy

Research on isocoumarin derivatives indicated that compounds with similar functional groups exhibited antimicrobial properties by either killing microbes or inhibiting their growth through enzyme inhibition. This suggests a promising avenue for exploring the antimicrobial potential of this compound .

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c13-11-7-3-1-2-4-9(7)17-12(11)8(14)5-6-10(15)16/h1-4H,5-6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXZRYWWZVULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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